4-(n-Pentylthio)benzoic acid
Description
4-(n-Pentylthio)benzoic acid is a benzoic acid derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality with a sulfur-containing alkyl chain, which influences its physicochemical properties, such as solubility, lipophilicity, and reactivity. The thioether linkage distinguishes it from ether or ester analogs, offering unique electronic and steric characteristics.
This highlights challenges in sourcing the compound for current research, necessitating in-house synthesis for further studies.
Properties
IUPAC Name |
4-pentylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMKQVDIMOZGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Pentylthio)benzoic acid typically involves the reaction of pentylthiol with benzene in the presence of a strong oxidizing agent. The reaction proceeds through the formation of a thioether intermediate, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process involving the controlled addition of reactants and precise temperature regulation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(n-Pentylthio)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields alcohols or other reduced forms.
Substitution: Results in the formation of various substituted benzene derivatives.
Scientific Research Applications
4-(n-Pentylthio)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(n-Pentylthio)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The thioether group in this compound increases logP compared to oxygenated analogs (e.g., 4-pentyloxybenzoic acid), enhancing membrane permeability but reducing solubility .
- Biological Relevance: 4-Hydroxybenzoic acid and 4-aminobenzoic acid exhibit higher solubility and established roles in biological systems (e.g., coenzyme precursors), whereas sulfur-containing analogs may target specific enzymatic pathways .
Antimicrobial and Antitumor Activity
- This compound: Limited direct data are available, but related thioether benzoic acid derivatives (e.g., 4-((4-nitrobenzoyl)amino)benzoic acid) show antimicrobial activity against Gram-positive bacteria, attributed to nitro group electron-withdrawing effects enhancing target binding .
- 4-Hydroxybenzoic acid : Widely used as a preservative (parabens) due to antifungal properties. Its sodium salt is a common food additive .
- 4-Aminobenzoic acid: Critical for folate synthesis in bacteria; sulfonamide drugs mimic its structure to inhibit dihydropteroate synthase .
Structural Modifications in Drug Design
- Thioether vs.
- Nitro and Amino Derivatives: Schiff base derivatives (e.g., 4-(4-nitrobenzylideneamino)benzoic acid) demonstrate enhanced cytotoxicity in cancer cell lines compared to unmodified benzoic acids, highlighting the impact of electron-deficient substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
